![molecular formula C18H18N6O5 B2948260 N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide CAS No. 1396882-65-7](/img/structure/B2948260.png)
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structure. The IUPAC name is a systematic way of naming chemical substances, based on their chemical composition and molecular structure .
Synthesis Analysis
The synthesis of a chemical compound refers to the process used to create that compound in the laboratory. This often involves multiple steps, each with its own set of reactants and conditions .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and stability. These properties can often be predicted based on the compound’s molecular structure .Scientific Research Applications
Antibacterial Agents
One of the promising applications of arylfuran derivatives is their potential as antibacterial agents . Research has shown that these compounds can be synthesized and evaluated for their antibacterial activity against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The presence of an amino group in the structure of some arylfuran derivatives has been linked to significant antibacterial activity, indicating the potential of these compounds in addressing the urgent need for novel antibiotics, especially in the face of rising antimicrobial resistance.
Drug Development
The compound’s structure suggests it could be a candidate for drug development , particularly due to its drug-like properties and low similarity with known antibiotics . This innovative aspect could be crucial in developing new therapeutic options that are effective against multidrug-resistant bacterial strains.
Oral Bioavailability Prediction
In silico studies have indicated that certain arylfuran derivatives, including those related to our compound of interest, do not violate any rules for predicting oral bioavailability . This is an essential factor in drug development, as it determines how well a drug can be absorbed when taken orally, which is a preferred route of administration for many medications.
Antimicrobial Resistance Research
The compound’s potential in combating antimicrobial resistance (AMR) is significant. With the World Health Organization declaring AMR a major global public health problem, research into compounds like N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide is critical . It could lead to the discovery of new antibiotics that are effective against resistant strains.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O5/c25-16(22-7-10-28-11-8-22)12-23-18(27)24(21-20-23)14-5-3-13(4-6-14)19-17(26)15-2-1-9-29-15/h1-6,9H,7-8,10-12H2,(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPHRGISGHOGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)furan-2-carboxamide |
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